molecular formula C19H15F2N3O2S B6575488 N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine CAS No. 1105220-36-7

N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine

Cat. No. B6575488
CAS RN: 1105220-36-7
M. Wt: 387.4 g/mol
InChI Key: VJMHVLSPXHGNCM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a dihydroindole group, and a thiazol-2-amine group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could have interesting effects on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity, which is not known without experimental data .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing it for biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-18(21)26-14-7-5-13(6-8-14)22-19-23-15(11-27-19)17(25)24-10-9-12-3-1-2-4-16(12)24/h1-8,11,18H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMHVLSPXHGNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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